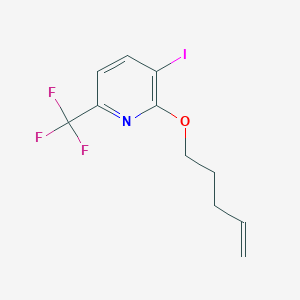
2-(4-Pentenoxy)-3-iodo-6-trifluoromethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Pentenoxy)-3-iodo-6-trifluoromethylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with an iodine atom, a trifluoromethyl group, and a pentenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pentenoxy)-3-iodo-6-trifluoromethylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-3-iodo-6-trifluoromethylpyridine.
Nucleophilic Substitution: The chlorine atom is replaced by a pentenoxy group through a nucleophilic substitution reaction. This is achieved by reacting 2-chloro-3-iodo-6-trifluoromethylpyridine with 4-penten-1-ol in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Pentenoxy)-3-iodo-6-trifluoromethylpyridine can undergo various chemical reactions, including:
Oxidation: The pentenoxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and pyridinium chlorochromate (PCC) for oxidation to aldehydes.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
Oxidation: Epoxides or aldehydes depending on the oxidizing agent used.
Reduction: Hydrogenated derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Pentenoxy)-3-iodo-6-trifluoromethylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Pentenoxy)-3-iodo-6-trifluoromethylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Pentenoxy)-3-chloro-6-trifluoromethylpyridine: Similar structure but with a chlorine atom instead of iodine.
2-(4-Pentenoxy)-3-bromo-6-trifluoromethylpyridine: Similar structure but with a bromine atom instead of iodine.
2-(4-Pentenoxy)-3-fluoro-6-trifluoromethylpyridine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
2-(4-Pentenoxy)-3-iodo-6-trifluoromethylpyridine is unique due to the presence of the iodine atom, which can participate in specific halogen bonding interactions that are not possible with chlorine, bromine, or fluorine. This can lead to different biological activities and chemical reactivities, making it a valuable compound for various applications.
Propiedades
Número CAS |
920334-65-2 |
|---|---|
Fórmula molecular |
C11H11F3INO |
Peso molecular |
357.11 g/mol |
Nombre IUPAC |
3-iodo-2-pent-4-enoxy-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H11F3INO/c1-2-3-4-7-17-10-8(15)5-6-9(16-10)11(12,13)14/h2,5-6H,1,3-4,7H2 |
Clave InChI |
LYIPGVVLIRDXGZ-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCOC1=C(C=CC(=N1)C(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde](/img/structure/B14183965.png)
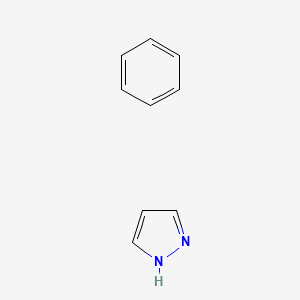

![N-{4-[2-(2-Phenyl-3H-indol-3-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B14183984.png)
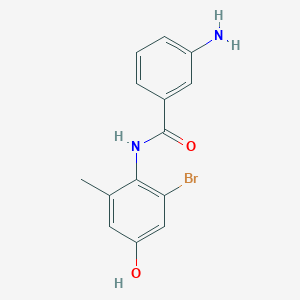

![Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate](/img/structure/B14183992.png)
![Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]-](/img/structure/B14183996.png)
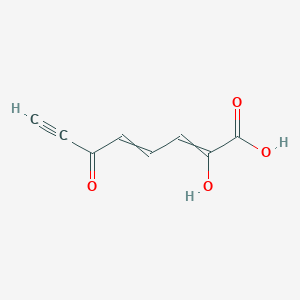
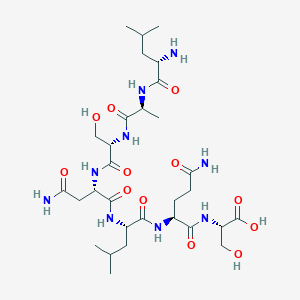
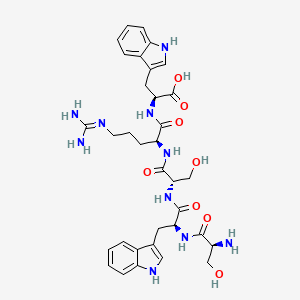


![4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184044.png)
